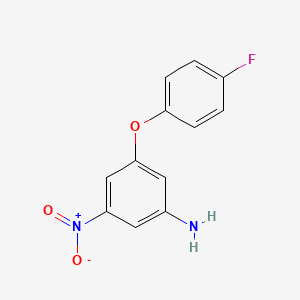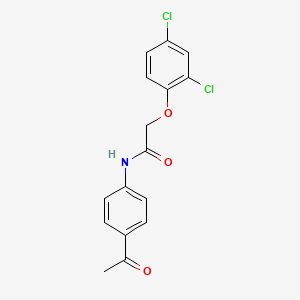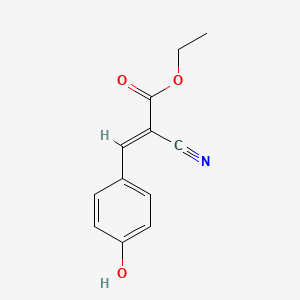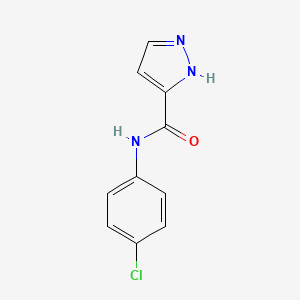![molecular formula C7H14N2 B1297412 8-Méthyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-42-2](/img/structure/B1297412.png)
8-Méthyl-3,8-diazabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Methyl-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-3,8-diazabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-3,8-diazabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
L'échafaudage de la 8-azabicyclo[3.2.1]octane est au cœur de la famille des alcaloïdes tropaniques, connus pour leur large éventail d'activités biologiques. La recherche s'est orientée vers la préparation de cette structure de manière stéréosélective, ce qui est crucial pour la synthèse de produits naturels tels que la cocaïne et l'atropine . La construction énantiosélective de cet échafaudage est importante pour l'industrie pharmaceutique, car elle permet la création de composés ayant des effets spécifiques désirés sur les systèmes biologiques.
Réactions de cycloaddition
8-Méthyl-3,8-diazabicyclo[3.2.1]octane: peut être synthétisé par des réactions de cycloaddition impliquant des 3-oxydopyraziniums. Ces réactions sont une pierre angulaire de la chimie organique synthétique et sont utilisées pour construire diverses structures cycliques . La capacité à réaliser de telles réactions avec un rendement et une sélectivité élevés est précieuse pour le développement de nouveaux matériaux et médicaments.
Réarrangement de Wagner-Meerwein
Le composé peut subir un réarrangement de Wagner-Meerwein, un processus utile pour la réorganisation structurelle des molécules. Ce réarrangement peut conduire à la formation de diazabicyclo[2.2.2]octanes et de lactones-lactames tricycliques, qui ont des applications potentielles en chimie médicinale .
Activité nématicide
Des recherches explorent l'activité nématicide de composés dérivés de la 8-azabicyclo[3.2.1]octane. Les nématicides sont des produits chimiques utilisés pour tuer les nématodes parasites, qui sont nuisibles aux racines des plantes. Le développement de nouveaux composés nématicides peut contribuer à l'agriculture en protégeant les cultures de ces ravageurs .
Développement de nouveaux systèmes tricycliques
La capacité à convertir la This compound en nouveaux systèmes tricycliques fusionnés de lactones-lactames est un domaine de recherche passionnant. Ces systèmes ont des applications potentielles dans la conception de nouveaux médicaments avec des mécanismes d'action uniques .
Mécanisme D'action
Target of Action
The primary targets of 8-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Methyl-3,8-diazabicyclo[32One study showed that compounds with a similar structure exhibited good nematicidal activities against meloidogyne incognita .
Analyse Biochimique
Biochemical Properties
8-Methyl-3,8-diazabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with opioid receptors, particularly mu and delta receptors, influencing their binding affinity and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
8-Methyl-3,8-diazabicyclo[3.2.1]octane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, affecting processes such as pain perception, mood regulation, and immune responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of 8-Methyl-3,8-diazabicyclo[3.2.1]octane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with opioid receptors is a key aspect of its mechanism of action. By binding to these receptors, it can modulate their activity, leading to downstream effects on cellular signaling pathways . This modulation can result in either inhibition or activation of specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-3,8-diazabicyclo[3.2.1]octane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 8-Methyl-3,8-diazabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or mood enhancement, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including respiratory depression, sedation, and potential neurotoxicity . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
8-Methyl-3,8-diazabicyclo[3.2.1]octane is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and activity within the body . Enzymes such as cytochrome P450 may play a role in the compound’s biotransformation, leading to the formation of metabolites that can have distinct biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 8-Methyl-3,8-diazabicyclo[3.2.1]octane within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within specific tissues . For example, its distribution in the central nervous system can be mediated by transporters that facilitate its passage across the blood-brain barrier . Understanding these transport mechanisms is important for predicting the compound’s therapeutic potential and side effects.
Subcellular Localization
8-Methyl-3,8-diazabicyclo[3.2.1]octane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWMZRPXFBZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329708 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-42-2 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
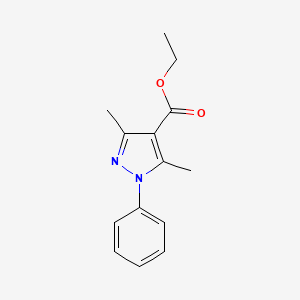
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

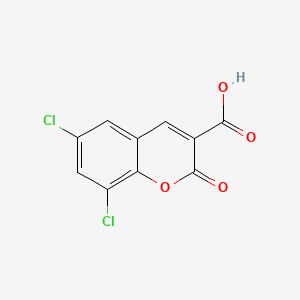
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
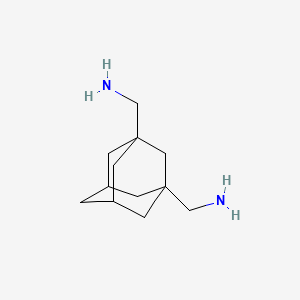
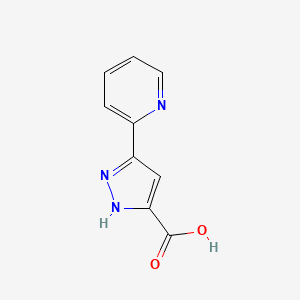
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
